4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide
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Overview
Description
4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, a methoxyphenyl group, and an amine group, making it a versatile molecule for research and development.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methoxyaniline and thiosemicarbazide.
Reaction Steps: The reaction involves the condensation of 4-methoxyaniline with thiosemicarbazide to form an intermediate thiazole derivative.
Purification: The intermediate is then purified through recrystallization or chromatography.
Final Step: The purified intermediate undergoes bromination to yield this compound.
Industrial Production Methods:
Batch Production: This method involves synthesizing the compound in batches, allowing for quality control and optimization of reaction conditions.
Continuous Flow Synthesis: This method uses a continuous flow reactor to streamline the production process, reducing reaction times and improving efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace the methoxy group or other substituents on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents like bromine or iodine can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives and carboxylic acids.
Reduction Products: Amines and other reduced forms.
Substitution Products: Halogenated derivatives and other substituted thiazoles.
Scientific Research Applications
4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate certain enzymes involved in metabolic pathways.
Receptors: Can bind to receptors, triggering signaling cascades.
Comparison with Similar Compounds
4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide is unique due to its specific structural features. Similar compounds include:
4-Methoxyphenylmethanol: A phenol derivative with a methoxy group.
Thiazole derivatives: Other thiazole compounds with different substituents.
Amine derivatives: Compounds with similar amine groups but different aromatic rings.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS.BrH/c1-7-10(13-11(12)15-7)8-3-5-9(14-2)6-4-8;/h3-6H,1-2H3,(H2,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSMPQMHVZALGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=C(C=C2)OC.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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